molecular formula C21H21NO5 B285176 pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate

pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate

Cat. No. B285176
M. Wt: 367.4 g/mol
InChI Key: BTXAAZFVHRVDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Compound A, and it has been found to exhibit interesting biological properties that make it a promising candidate for further investigation. In

Mechanism of Action

The exact mechanism of action of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. It has also been suggested that it exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their proliferation. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to exhibit potent biological activity at low concentrations. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which could make it challenging to design experiments to investigate its effects.

Future Directions

There are several future directions for the investigation of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the aim of developing new therapies for inflammatory diseases and cancer. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies.

Synthesis Methods

The synthesis of pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate is a complex process that involves several steps. The first step involves the preparation of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenol, which is then coupled with pentyl acetoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to esterification with acetic anhydride to yield pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

Pentyl [4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. It has also been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

pentyl 2-[4-(1,3-dioxoisoindol-2-yl)phenoxy]acetate

InChI

InChI=1S/C21H21NO5/c1-2-3-6-13-26-19(23)14-27-16-11-9-15(10-12-16)22-20(24)17-7-4-5-8-18(17)21(22)25/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

BTXAAZFVHRVDRI-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCCCOC(=O)COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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